molecular formula C11H16ClNO3 B6609269 methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride CAS No. 1379982-14-5

methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride

Cat. No.: B6609269
CAS No.: 1379982-14-5
M. Wt: 245.70 g/mol
InChI Key: SHTCXXSVTAOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is an amino acid ester hydrochloride, which plays a significant role in the preparation of novel pharmaceuticals and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride typically involves an esterification reaction. This process includes the reaction of 4-(2-amino-3-hydroxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the preparation of HCV helicase inhibitors, the compound interacts with the viral helicase enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is unique due to its specific structure, which includes both an amino and a hydroxy group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and biological research.

Properties

IUPAC Name

methyl 4-(2-amino-3-hydroxypropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13;/h2-5,10,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTCXXSVTAOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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